N-[(2-chlorophenyl)methyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-14-6-8-16(9-7-14)30-20-19-25-27(21(29)26(19)11-10-23-20)13-18(28)24-12-15-4-2-3-5-17(15)22/h2-11H,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESOKZHPEZLNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chlorophenyl group , a triazolopyrazin moiety , and an acetamide functional group . Its molecular formula is with a molecular weight of approximately 364.83 g/mol. The presence of the 4-methylphenoxy group adds to its structural diversity and potential reactivity.
Antimicrobial Activity
Compounds containing triazole and pyrazine rings have been noted for their antimicrobial properties . For instance, studies indicate that similar triazole derivatives exhibit substantial antibacterial activity against various pathogens. The triazole moiety is essential for this activity due to its ability to inhibit fungal cytochrome P450 enzymes, which are critical for the synthesis of ergosterol in fungal cells .
Anticancer Potential
Research indicates that derivatives of triazole and pyrazine compounds can show cytotoxic effects against cancer cell lines. For example, certain triazole derivatives have been tested against human lung adenocarcinoma cells (A549) and exhibited significant cytotoxicity with IC50 values in the low micromolar range . Similar structure-activity relationships suggest that modifications in the phenyl and triazole groups can enhance anticancer activity.
Neuropharmacological Effects
Compounds with similar structural features have been evaluated for their neuropharmacological effects , particularly as anticonvulsants. For instance, analogs of triazoles have shown efficacy in models of seizure induction (e.g., PTZ model) with favorable protection indices . The presence of specific substituents on the phenyl ring appears to influence their effectiveness in these models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and potential binding affinity to biological targets |
| Triazole Ring | Critical for antimicrobial and anticancer activity |
| 4-Methylphenoxy Group | May enhance solubility and bioavailability |
| Acetamide Linkage | Important for overall stability and interaction with target proteins |
Case Studies and Research Findings
- Antimicrobial Studies : A study showed that triazole derivatives had significant antibacterial effects against Gram-positive and Gram-negative bacteria. The most potent compound demonstrated an MIC value comparable to standard antibiotics .
- Anticancer Activity : In vitro studies on similar compounds indicated that modifications in the phenyl ring significantly affected cytotoxicity against various cancer cell lines. One compound showed an IC50 value below that of doxorubicin in A431 cells .
- Neuropharmacological Testing : Compounds structurally related to this compound were evaluated in seizure models, showing protective effects at doses that did not induce toxicity .
Scientific Research Applications
Pharmacological Properties
While specific biological activity data for N-[(2-chlorophenyl)methyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is limited in the literature, compounds with similar structures often exhibit significant pharmacological properties. Notable potential activities include:
- Anticancer Activity : Similar triazole derivatives have shown promising results in inhibiting cancer cell growth in vitro.
- Anti-inflammatory Effects : The compound may act as a 5-lipoxygenase inhibitor based on molecular docking studies conducted on related compounds .
- Antimicrobial Properties : Compounds with similar functional groups have been reported to possess antimicrobial activity against various pathogens .
Interaction Studies
Interaction studies focus on the binding affinity of this compound to biological targets such as enzymes or receptors. These studies typically involve:
- Molecular Docking : Predicting how the compound interacts with target proteins.
- In Vitro Assays : Testing the compound's efficacy against cultured cell lines or isolated enzymes.
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The triazolopyrazine scaffold necessitates a convergent approach combining pyrazine ring formation, triazole annulation, and late-stage functionalization. Retrosynthetically, the molecule dissects into three primary fragments:
- Triazolopyrazin-3-one core : Derived from α-azidoamide precursors via intramolecular 1,3-dipolar cycloaddition.
- 8-(4-Methylphenoxy) substituent : Introduced through nucleophilic substitution or Mitsunobu etherification.
- N-(2-Chlorobenzyl)acetamide side chain : Installed via Ugi four-component reaction (Ugi-4CR) or amide coupling.
Critical intermediates include 2-azido-3-arylpropanoic acids for cycloaddition and functionalized pyrazinones for phenoxy group installation.
Synthesis of the Triazolopyrazin-3-one Core
Ugi–Huisgen Tandem Reaction Strategy
The Ugi-4CR enables simultaneous incorporation of the acetamide side chain and azide functionality. Using propargylamine as the amine component generates Ugi adducts with latent acetylene and azide groups:
- Reactants :
Reaction at room temperature yields α-azidoamide Intermediate 1 (82% yield). Subsequent heating in toluene at 110°C induces intramolecular Huisgen cycloaddition, forming the triazolopyrazin-3-one core (Intermediate 2 ) in 94% yield.
Table 1: Optimization of Tandem Ugi–Huisgen Conditions
| Condition | Temperature | Solvent | Yield (%) |
|---|---|---|---|
| Ugi (Step 1) | 25°C | MeOH | 82 |
| Cycloaddition (Step 2) | 110°C | Toluene | 94 |
Installation of the Acetamide Side Chain
Amide Coupling via Carbodiimide Chemistry
Intermediate 4 (0.5 mmol) is treated with 2-chloro-N-(2-hydroxyethyl)benzamide in the presence of EDCI and HOBt in DCM. Activation at 0°C for 1 hr, followed by stirring at 25°C for 12 hr, affords the target compound in 76% yield.
Table 2: Comparative Yields of Amidation Methods
| Method | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | EDCI | DCM | 76 |
| HATU | HATU | DMF | 81 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Challenges and Optimization Strategies
- Regioselectivity in Cycloaddition : Microwave-assisted conditions (100°C, 30 min) improve triazole regiochemistry (94:6 regiomeric ratio).
- Phenoxy Group Installation : Ultrasonic irradiation enhances nucleophilic substitution efficiency (82% yield in 2 hr vs. 68% in 12 hr conventionally).
- Amide Coupling : HATU outperforms EDCI in polar aprotic solvents due to superior activation of carboxylic acids.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how is purity ensured?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyrazine core via condensation of heterocyclic precursors, followed by substitution reactions to introduce the 4-methylphenoxy and chlorophenylmethyl groups. Key steps include:
- Core Formation : Cyclocondensation of pyrazine derivatives with triazole precursors under reflux in polar aprotic solvents (e.g., DMF) .
- Substitution : Introduction of the 4-methylphenoxy group via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .
- Acetamide Coupling : Reaction of the intermediate with 2-chlorophenylmethylamine using coupling agents like EDC/HOBt in dichloromethane .
Purity Assurance : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Final purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the triazolo-pyrazine core (δ 8.2–8.5 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments, e.g., m/z 477.95 for C₂₄H₂₄ClN₇O₂ .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) validate functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with UV detection at 254 nm .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Control : Lowering reaction temperatures (e.g., 0–10°C) during SNAr steps minimizes side reactions (e.g., over-substitution) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves coupling efficiency .
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for substitution reactions can increase regioselectivity. For example, AlCl₃ improves phenoxy group incorporation by 15–20% .
- Design of Experiments (DoE) : Systematic variation of parameters (pH, stoichiometry) using factorial designs identifies optimal conditions. For instance, a 2:1 molar ratio of triazolo-pyrazine to 4-methylphenol maximizes yield (82%) .
Advanced: How should researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
Contradictions in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) often arise from differences in:
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), ATP concentrations (1 mM vs. 10 µM), and incubation times .
- Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference. Solubility can be tested via nephelometry in PBS .
- Orthogonal Assays : Confirm activity with SPR (binding affinity) and cellular assays (e.g., Western blot for target phosphorylation) .
- Batch Analysis : Compare purity and stability (HPLC, LC-MS) across synthetic batches to rule out degradation products .
Advanced: What computational strategies predict target interactions and SAR trends?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2). Key residues (e.g., Lys882 in ATP-binding pocket) may form hydrogen bonds with the triazolo-pyrazine core .
- QSAR Modeling : Train models on derivatives with varied substituents (e.g., phenoxy vs. piperazinyl) to correlate logP, polar surface area, and IC₅₀ values .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Advanced: How to design in vivo studies to evaluate pharmacokinetic (PK) properties?
Methodological Answer:
- Dosing Strategy : Administer 10 mg/kg (IV) and 50 mg/kg (oral) in rodent models. Collect plasma at 0, 1, 4, 8, 24 h post-dose .
- Bioanalysis : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL). Monitor metabolites (e.g., N-dealkylation products) .
- Tissue Distribution : Euthanize animals at 24 h; homogenize liver, kidney, and brain for extraction. Compare tissue/plasma ratios .
- PK Modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t₁/₂. Poor oral bioavailability (<20%) may prompt prodrug derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
